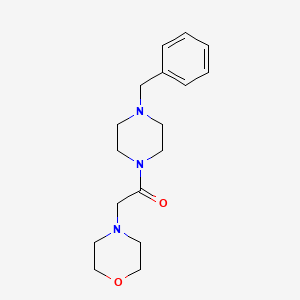

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Benzylpiperazino)-2-morpholino-1-ethanone” seems to be a complex organic molecule. It appears to contain a benzylpiperazine moiety, which is a class of compounds containing a piperazine ring substituted with a benzyl group . Benzylpiperazine itself is known to have euphoriant and stimulant properties .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, there are related compounds such as Dibenzylpiperazine (DBZP) and 4-Benzylpiperidine that have been synthesized. DBZP can be made as a reaction byproduct during BZP synthesis . A related compound, 4-Benzylpiperidine, acts as a monoamine releasing agent .Scientific Research Applications

Enantioselective Synthesis of Morpholinones

Chiral morpholinone is a significant building block in organic synthesis and pharmacology. The catalytic enantioselective synthesis of C3-substituted morpholinones, using a chiral phosphoric acid catalyst, is an innovative method for constructing this N,O-heterocycle. This process, including a [4 + 2] heteroannulation and a 1,2-aryl/alkyl shift, is a form of asymmetric aza-benzilic ester rearrangement, useful for synthesizing compounds like L-742,694, a neurokinin-1 receptor antagonist (He et al., 2021).

Synthesis of Benzimidazoles as Glucosidase Inhibitors

Benzimidazole derivatives containing morpholine or piperazine skeletons have been synthesized for in vitro screening as glucosidase inhibitors and antioxidants. These compounds, obtained via a rapid 'onepot' nitro reductive cyclization, have shown significant antioxidant activities in various assays and potent α-glucosidase inhibitory potential (Özil et al., 2018).

Microwave-Assisted Synthesis of Morpholino Compounds

2-Biphenyl-4-yl-1-morpholin-4-ethanethione has been synthesized using microwave irradiation, starting from morpholine, sulfur, and 1-biphenyl-4-yl-ethanone. The optimization of this process under microwave conditions represents an efficient synthesis technique for similar compounds (Lin-han, 2010).

Pharmaceutical Intermediate Synthesis

A commercial synthesis approach was developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key intermediate in producing a phase 2 investigational drug at Eli Lilly and Company. This involved a resolution of a morpholine amide intermediate and a Grignard reaction, highlighting the compound's significance in pharmaceutical manufacturing (Kopach et al., 2009).

Electrochemical Synthesis Applications

Electrochemical syntheses involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been explored. This process demonstrates the potential for creating new arylthiobenzazoles, highlighting the electrochemical method's utility in synthesizing novel compounds (Amani & Nematollahi, 2012).

properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(15-19-10-12-22-13-11-19)20-8-6-18(7-9-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLLGGLAKZSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2454197.png)

![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2454203.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone](/img/structure/B2454204.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2454206.png)